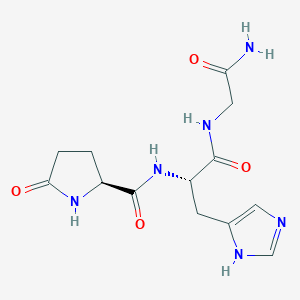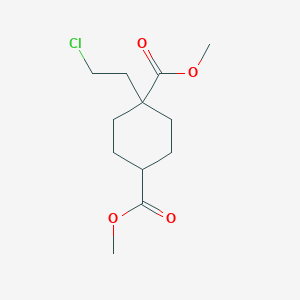
Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate
概要
説明
Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate is a chemical compound with the molecular formula C12H19ClO4 . It is also known as mechlorethamine mustard and is used as a chemotherapeutic agent to treat different types of cancers such as Hodgkin’s lymphoma, non-Hodgkin’s lymphoma, breast cancer, and others. It is a highly toxic and potent anticancer drug.
Synthesis Analysis
This compound can be synthesized by reacting the parent compound cyclohexane-1,4-dicarboxylic acid with thionyl chloride followed by reaction with N,N-dimethylethylenediamine. The final step involves reaction with sulfur trioxide to yield the desired compound.Molecular Structure Analysis
The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . It contains a total of 36 bonds, including 17 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 six-membered ring, and 2 esters (aliphatic) .Physical And Chemical Properties Analysis
Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate is a yellowish liquid with a pungent, sweet odor. It has a molecular weight of 211.68 g/mol and a boiling point of 272-275 °C.科学的研究の応用
Catalytic Performance in Hydrogenation
- Lewis-Base-Promoted Copper-Based Catalysts : Dimethyl 1,4-cyclohexane dicarboxylate demonstrates a 100% conversion with 99.8% selectivity in the gas-phase hydrogenation to 1,4-cyclohexane dimethanol using well-dispersed, Cr-free supported copper-based catalysts derived from a Cu–Mg–Al layered double hydroxide precursor (Zhang, Fan, & Li, 2013).
- Copper/Zinc/Oxide Catalysts : The addition of zirconium to Cu/ZnO/ZrO2 catalysts affects their structure and performance, enhancing the yield of 1,4-cyclohexane dimethanol (CHDM) during the hydrogenation of dimethyl 1,4-cyclohexane dicarboxylate (Zhang, Hu, Fan, & Li, 2013).
Chemical Ionization and Collision-Induced Dissociation
- Conformational Effects in Gas-Phase Cations : The chemical ionization and collision-induced dissociation of various stereoisomeric cyclohexane dicarboxylates, including dimethyl esters, show significant interaction between adjacent ester groups, impacting the stabilization of MH+ ion and facilitating ROH elimination (Etinger, Idina, & Mandelbaum, 1993).
Synthesis and Reactions with Other Compounds
- Methylation with Dimethyl Sulfate : Alcohols in cyclohexane, including some diols and dicarboxylic acids, react with dimethyl sulfate to produce methyl ethers and esters, demonstrating the reactivity of dimethyl 1,4-cyclohexane dicarboxylate in such conditions (Ogawa, Ichimura, Chihara, Teratani, & Taya, 1986).
- Synthesis of Spiro Derivatives and Bicycloalkanes : Studies have explored the synthesis of various cyclic and bicyclic compounds using dimethyl 1,4-cyclohexane dicarboxylate, revealing its utility in creating complex molecular structures (Denisov, Borisov, Potapov, Novikov, & Tomilov, 2019); (Williams, Ma, Wepplo, & Paclin, 2004).
Material Science and Polymer Research
- Copolyesters Synthesis : The use of dimethyl 1,4-cyclohexane dicarboxylate in the synthesis of random and amorphous copolyesters has been investigated, highlighting its role in influencing the properties like glass transition temperature and mechanical strength of these materials (Liu & Turner, 2010).
- Enhancing Mechanical Properties of Polymers : Research shows that the incorporation of dimethyl 1,4-cyclohexane dicarboxylate into polymers such as poly(trimethylene terephthalate) can significantly improve their mechanical properties and thermal stability (Kim, Park, Youm, Jang, & Kim, 2019).
Safety And Hazards
This compound is highly cytotoxic and can cause significant adverse effects in humans. It can induce nausea, vomiting, diarrhea, bone marrow suppression, and other side effects. Safety data sheets indicate that it causes skin irritation and serious eye irritation . It is harmful to aquatic life with long-lasting effects .
特性
IUPAC Name |
dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClO4/c1-16-10(14)9-3-5-12(6-4-9,7-8-13)11(15)17-2/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBAUDQPYATDMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)(CCCl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60545503 | |
| Record name | Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate | |
CAS RN |
106004-06-2 | |
| Record name | Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

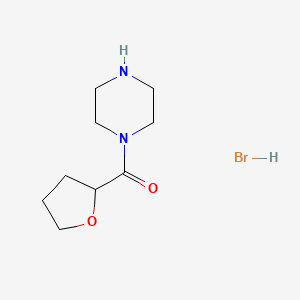
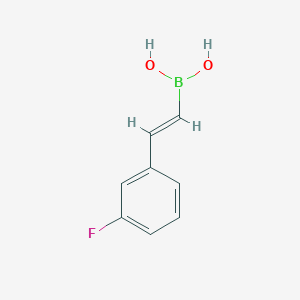
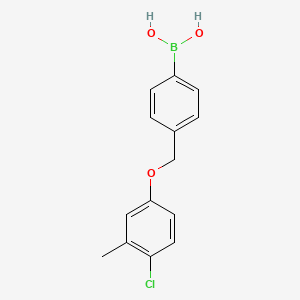
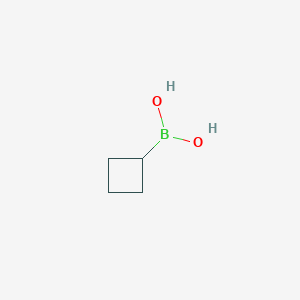
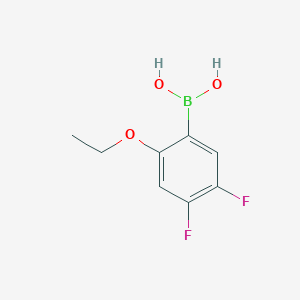
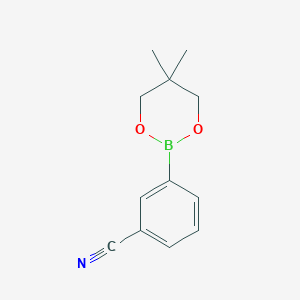
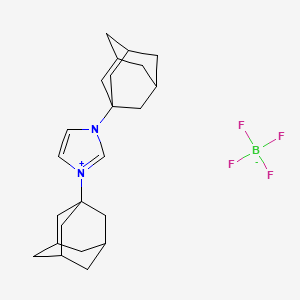
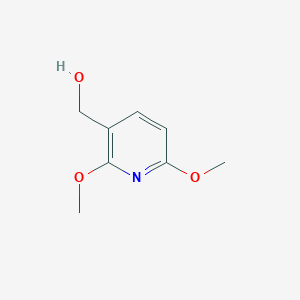
![(1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene](/img/structure/B1355241.png)
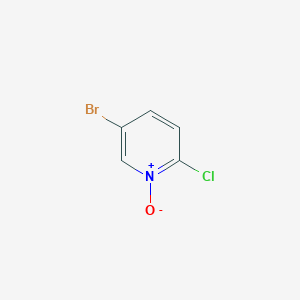
![3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid](/img/structure/B1355243.png)
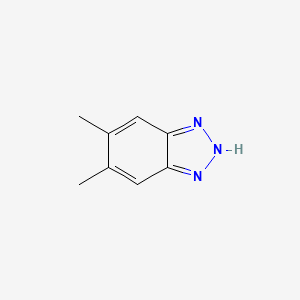
![3-[(1-methyl-3-indolyl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B1355245.png)
